3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-
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Overview
Description
15,16-Dir-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . It has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . This compound is known for its biological activities and has been the subject of various scientific studies.
Preparation Methods
15,16-Dir-8(17),11-labdadien-13-one can be isolated from natural sources such as Hedychium coronarium The extraction process typically involves solvent extraction followed by chromatographic purification
Chemical Reactions Analysis
15,16-Dir-8(17),11-labdadien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
15,16-Dir-8(17),11-labdadien-13-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of labdane-type diterpenoids.
Biology: The compound exhibits cytotoxic properties and is studied for its potential anti-cancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 15,16-Dir-8(17),11-labdadien-13-one involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
15,16-Dir-8(17),11-labdadien-13-one is unique among labdane-type diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labda-8(17),12-dien-15,16-dial: Another labdane-type diterpenoid with different functional groups.
Labda-8(17),11-dien-13-ol: A related compound with an alcohol group instead of a ketone.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 15,16-Dir-8(17),11-labdadien-13-one.
Properties
Molecular Formula |
C18H28O |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(E)-4-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+ |
InChI Key |
GWLGWWOKIBLQJF-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1C(=C)CCC2C1(CCCC2(C)C)C |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
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